Cas no 881179-06-2 (α-2,3-sialyltransferase-IN-1)

α-2,3-sialyltransferase-IN-1 Chemical and Physical Properties
Names and Identifiers
-
- (3α,5β)-3-[(2R)-2-Amino-3-carboxy-1-oxopropoxy]cholan-24-oic acid
- α-2,3-sialyltransferase-IN-1
- (3α,5β)-3-[(2R)-2-Amino-3-carboxy-1-oxopropoxy]cholan-24-oic acid (ACI)
-
- Inchi: 1S/C28H45NO6/c1-16(4-9-24(30)31)20-7-8-21-19-6-5-17-14-18(35-26(34)23(29)15-25(32)33)10-12-27(17,2)22(19)11-13-28(20,21)3/h16-23H,4-15,29H2,1-3H3,(H,30,31)(H,32,33)/t16-,17-,18-,19+,20-,21+,22+,23-,27+,28-/m1/s1
- InChI Key: NUUCRVJEHQBAKP-GCHQISOYSA-N
- SMILES: C[C@@]12[C@@H]([C@H](C)CCC(=O)O)CC[C@H]1[C@@H]1CC[C@@H]3C[C@@H](CC[C@]3(C)[C@H]1CC2)OC(=O)[C@H](N)CC(=O)O
α-2,3-sialyltransferase-IN-1 Security Information
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
α-2,3-sialyltransferase-IN-1 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce48196-50mg |
α-2,3-sialyltransferase-IN-1 |
881179-06-2 | 98% | 50mg |
¥24518.00 | 2023-09-08 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I876808-5mg |
α-2,3-sialyltransferase-IN-1 |
881179-06-2 | ≥98% | 5mg |
¥6,270.00 | 2022-01-13 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I876808-10mg |
α-2,3-sialyltransferase-IN-1 |
881179-06-2 | ≥98% | 10mg |
¥9,690.00 | 2022-01-13 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce48196-5mg |
α-2,3-sialyltransferase-IN-1 |
881179-06-2 | 98% | 5mg |
¥4903.00 | 2023-09-08 | |
MedChemExpress | HY-112535-5mg |
α-2,3-sialyltransferase-IN-1 |
881179-06-2 | ≥98.0% | 5mg |
¥5500 | 2023-08-31 | |
1PlusChem | 1P01EOGV-10mg |
α-2,3-sialyltransferase-IN-1 |
881179-06-2 | 98% | 10mg |
$1009.00 | 2024-04-20 | |
MedChemExpress | HY-112535-10mg |
α-2,3-sialyltransferase-IN-1 |
881179-06-2 | ≥98.0% | 10mg |
¥8500 | 2023-08-31 | |
MedChemExpress | HY-112535-50mg |
α-2,3-sialyltransferase-IN-1 |
881179-06-2 | ≥98.0% | 50mg |
¥27500 | 2023-08-31 | |
A2B Chem LLC | AX63711-5mg |
α-2,3-sialyltransferase-IN-1 |
881179-06-2 | 98% | 5mg |
$585.00 | 2024-04-19 | |
MedChemExpress | HY-112535-10mM*1 mL in DMSO |
α-2,3-sialyltransferase-IN-1 |
881179-06-2 | ≥98.0% | 10mM*1 mL in DMSO |
¥6050 | 2023-08-31 |
α-2,3-sialyltransferase-IN-1 Production Method
Production Method 1
1.2 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 30 min, rt
2.1 Reagents: Sodium methoxide Solvents: Methanol ; 2 h, rt
3.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 30 min, rt
3.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ; rt; 30 min, rt
3.3 Reagents: Trifluoroacetic acid Solvents: Water ; 30 min, rt
Production Method 2
2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 30 min, rt
2.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ; rt; 30 min, rt
2.3 Reagents: Trifluoroacetic acid Solvents: Water ; 30 min, rt
Production Method 3
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ; rt; 30 min, rt
1.3 Reagents: Trifluoroacetic acid Solvents: Water ; 30 min, rt
α-2,3-sialyltransferase-IN-1 Raw materials
- Lithocholic acid
- Cholan-24-oic acid, 3-hydroxy-, 1,1-dimethylethyl ester, (3a,5b)-
- Cholan-24-oic acid, 3-(acetyloxy)-, 1,1-dimethylethyl ester, (3α,5β)-
- Fmoc-D-Asp(OtBu)-OH
α-2,3-sialyltransferase-IN-1 Preparation Products
α-2,3-sialyltransferase-IN-1 Related Literature
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
Additional information on α-2,3-sialyltransferase-IN-1
Introduction to α-2,3-sialyltransferase-IN-1 (CAS No. 881179-06-2)
α-2,3-sialyltransferase-IN-1, a compound with the chemical identifier CAS No. 881179-06-2, represents a significant advancement in the field of glycoscience and pharmaceutical research. This innovative molecule has garnered considerable attention due to its potential applications in modulating cellular processes and its role in the development of novel therapeutic strategies. The α-2,3-sialyltransferase-IN-1 is particularly recognized for its ability to interact with sialyltransferases, enzymes that play a crucial role in the biosynthesis of glycoproteins and glycolipids, which are essential for various biological functions.
The importance of sialyltransferases in cellular biology cannot be overstated. These enzymes are responsible for the addition of sialic acid residues to oligosaccharide chains, a modification that significantly influences the structure and function of glycoproteins. Dysregulation of sialylation has been implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders. Therefore, compounds that can modulate sialyltransferase activity, such as α-2,3-sialyltransferase-IN-1, hold immense promise for therapeutic intervention.
Recent research has highlighted the multifaceted roles of α-2,3-sialylation in cellular processes. Studies have demonstrated that this specific sialylation pattern is involved in immune responses, viral entry, and cell signaling. For instance, influenza viruses rely on α-2,3-sialylated glycans for their attachment to host cells, making inhibitors of sialyltransferases a potential strategy for antiviral therapy. The compound α-2,3-sialyltransferase-IN-1 has been shown to selectively inhibit α-2,3-sialyltransferase activity, thereby disrupting viral binding and potentially reducing pathogenicity.
In addition to its antiviral potential, α-2,3-sialyltransferase-IN-1 has been investigated for its effects on cancer progression. Preclinical studies have indicated that inhibiting α-2,3-sialylation can lead to altered tumor cell adhesion and metastasis. This is attributed to the fact that α-2,3-sialylation often enhances the metastatic potential of cancer cells by promoting cell survival and inhibiting apoptosis. By targeting α-2,3-sialyltransferase activity, α-2,3-sialyltransferase-IN-1 may help restore normal cellular behavior and impede tumor growth.
The mechanism of action of α-2,3-sialyltransferase-IN-1 involves precise interactions with the active site of the enzyme. Structural studies have revealed that this compound binds competitively to the substrate-binding pocket of α-2,3-sialyltransferase, thereby preventing the addition of sialic acid residues to glycoproteins. This inhibition leads to a reduction in α-2,3-sialylation levels, which can have profound effects on cellular function. The specificity of α-2,3-sialyltransferase-IN-1 makes it an attractive candidate for drug development, as it minimizes off-target effects and enhances therapeutic efficacy.
Advances in synthetic chemistry have enabled the development of more potent and selective inhibitors of sialyltransferases. The synthesis of α-2,3-sialyltransferase-IN-1 has been optimized to enhance its bioavailability and pharmacokinetic properties. These improvements have facilitated its use in both preclinical and clinical studies. The compound's stability under various physiological conditions ensures that it remains effective throughout its intended biological half-life.
The potential therapeutic applications of α-2,3-sialyltransferase-IN-1 extend beyond cancer and antiviral treatments. Research is ongoing to explore its role in managing inflammatory diseases and neurodegenerative disorders. For example,inflammatory bowel disease (IBD) has been linked to aberrant sialylation patterns,and inhibiting α-2,3-sialyltransferases may help modulate inflammatory responses。Similarly,neurodegenerative diseases such as Alzheimer's disease have been associated with altered glycosylation,suggesting that targeting sialyltransferases could mitigate disease progression。
In conclusion,α-2,3-sialyltransferase-IN-1(CAS No.881179-06-2) is a groundbreaking compound with far-reaching implications in pharmaceutical research.Its ability to modulate α-2,3-sialylation offers new avenues for treating a variety of diseases,including cancer、influenza、and inflammatory disorders.With continued research and development,this compound holds the promise of becoming a cornerstone in modern medicine.
881179-06-2 (α-2,3-sialyltransferase-IN-1) Related Products
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 624-75-9(Iodoacetonitrile)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
